Bromocresol Blue Sodium Salt
Overview
Description
Bromocresol Blue Sodium Salt is a synthetic dye belonging to the triphenylmethane family. It is widely used as a pH indicator due to its distinct color change from yellow at pH 3.8 to blue at pH 5.4 . This compound is also utilized in various biochemical assays, particularly for measuring serum albumin levels in clinical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocresol Blue Sodium Salt is synthesized by brominating cresol purple (m-cresolsulfonphthalein) in the presence of elemental bromine. The reaction typically occurs in a solution of glacial acetic acid .
Industrial Production Methods: In industrial settings, the synthesis involves dissolving cresol purple in glacial acetic acid, followed by the gradual addition of bromine. The reaction mixture is then heated to facilitate the bromination process. After completion, the product is purified through recrystallization .
Types of Reactions:
Acid-Base Reactions: It acts as a pH indicator, changing color based on the pH of the solution.
Common Reagents and Conditions:
Bromine: Used in the bromination process during synthesis.
Glacial Acetic Acid: Solvent for the bromination reaction.
Major Products Formed:
Monoanionic Form: Yellow color at lower pH.
Dianionic Form: Blue color at higher pH.
Scientific Research Applications
Bromocresol Blue Sodium Salt has diverse applications in scientific research:
Mechanism of Action
Bromocresol Blue Sodium Salt functions as a pH indicator by undergoing ionization in aqueous solutions. The compound’s color change is due to the protonation and deprotonation of its phenolic groups. At lower pH, the compound exists in its monoanionic form (yellow), while at higher pH, it deprotonates to form the dianionic form (blue) .
Comparison with Similar Compounds
Bromocresol Green: Another triphenylmethane dye used as a pH indicator, changing color from yellow at pH 3.8 to blue at pH 5.4.
Bromophenol Blue: Used as a pH indicator and electrophoretic color marker, changing color from yellow at pH 3.0 to blue at pH 4.6.
Bromothymol Blue: Changes color from yellow at pH 6.0 to blue at pH 7.6.
Uniqueness: Bromocresol Blue Sodium Salt is unique due to its specific pH range and its application in clinical diagnostics for measuring serum albumin levels . Its distinct color change and stability make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPDUUWGYUTE-VSORCOHTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromocresol Green Sodium Salt interact with Sodium Dodecyl Sulfate, and what are the downstream effects of this interaction?
A1: Bromocresol Green Sodium Salt (BCG), an anionic dye, interacts with Sodium Dodecyl Sulfate (SDS), an anionic surfactant, primarily through a combination of hydrophobic interactions, ion-ion interactions, and electrostatic forces. [] This interaction leads to the formation of mixed micelles at a concentration known as the critical micelle concentration (CMC). [] The presence of BCG influences the CMC of SDS, causing it to decrease initially with increasing BCG concentration. [] This suggests that BCG molecules incorporate into the SDS micelles, affecting their aggregation behavior. []
Q2: How does temperature affect the aggregation behavior of the Bromocresol Green Sodium Salt and Sodium Dodecyl Sulfate mixture?
A3: Temperature plays a crucial role in the aggregation behavior of the BCG and SDS mixture. Research demonstrates that the CMC of the mixture gradually increases with increasing temperature in both water and aqueous additive solutions. [] This suggests that higher temperatures disfavor micelle formation, likely due to increased thermal agitation disrupting the interactions between BCG and SDS molecules. [] Furthermore, the free energy of aggregation becomes more negative with increasing temperature, indicating that the aggregation process becomes more spontaneous at higher temperatures. []
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